5-Methoxy-4-phenoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine
Description
Properties
IUPAC Name |
5-methoxy-4-phenoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O2/c1-24-15-11-22-16(12-6-5-7-13(10-12)18(19,20)21)23-17(15)25-14-8-3-2-4-9-14/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZABJLMDVAUSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1OC2=CC=CC=C2)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-4-phenoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates in the presence of a base.
Methoxylation and Phenoxylation: The methoxy and phenoxy groups can be introduced through nucleophilic substitution reactions using methanol and phenol derivatives, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-4-phenoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy and phenoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methanol or phenol derivatives in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Methoxy-4-phenoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 5-Methoxy-4-phenoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Data Tables
Table 1: Antifungal Activity of Selected Pyrimidine Derivatives
Table 2: Substituent Effects on Pyrimidine Derivatives
Biological Activity
5-Methoxy-4-phenoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine is a synthetic organic compound notable for its unique chemical structure, which includes a trifluoromethyl group, a methoxy group, and a phenoxy group attached to a pyrimidine ring. Its chemical formula is with a molecular weight of 346.31 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration. Once inside the cell, the compound can modulate the activity of enzymes or receptors, leading to various biological effects, including antimicrobial and anticancer properties .
Antimicrobial Properties
Research indicates that compounds derived from pyrimidines exhibit significant antimicrobial activity. For instance, studies have shown that derivatives similar to this compound demonstrate efficacy against bacteria such as E. coli and S. aureus, as well as fungi like A. flavus and A. niger. The presence of specific substituents can enhance these effects, making it a candidate for further exploration in antimicrobial applications .
Anticancer Activity
Recent studies have highlighted the potential of this compound in anticancer research. The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines. For example, cytotoxicity assays demonstrated that it significantly reduced viability in A549 (lung cancer) and Caco-2 (colon cancer) cells, with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been investigated. In vivo studies have shown that it can inhibit paw edema in animal models, suggesting its utility as an anti-inflammatory agent. Comparisons with established anti-inflammatory drugs like indomethacin indicate that this compound may offer superior efficacy under certain conditions .
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's. Studies have indicated that it can inhibit acetylcholinesterase (AChE) activity, which is crucial for managing Alzheimer's symptoms by increasing acetylcholine levels in the brain .
Table: Summary of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Cytotoxicity against cancer cells | |
| Anti-inflammatory | Reduction of edema | |
| Neuroprotective | AChE inhibition |
Case Study: Anticancer Efficacy
In a detailed study published in a peer-reviewed journal, researchers evaluated the anticancer efficacy of this compound against various cancer cell lines. The study utilized MTT assays to assess cell viability after treatment with varying concentrations of the compound over 48 hours. Results indicated significant reductions in cell viability, particularly in lung and colon cancer cells, suggesting its potential as a lead compound in drug development for oncology .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 5-Methoxy-4-phenoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine?
- Methodology :
- Nucleophilic substitution : React 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine with 3-(trifluoromethyl)phenol under basic conditions (e.g., K₂CO₃ in DMF) to introduce the trifluoromethylphenyl group .
- Cross-coupling : Use Suzuki-Miyaura coupling to attach the phenoxy group to the pyrimidine core. For example, react a boronic ester derivative of 4-methoxyphenol with a halogenated pyrimidine intermediate using Pd(PPh₃)₄ as a catalyst .
- Intermediate purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to isolate high-purity product .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Key Techniques :
- ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm), phenoxy aromatic protons (δ 6.8–7.5 ppm), and trifluoromethyl-coupled carbons (¹³C δ ~120–125 ppm, J ~270 Hz for CF₃) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ calculated for C₁₈H₁₄F₃N₂O₂: 359.1012) .
- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., phenoxy vs. methoxy positioning) using single-crystal data .
Advanced Research Questions
Q. What crystallographic data are available for structurally related pyrimidine derivatives, and how can they inform conformational analysis?
- Data from Analogues :
| Compound | Space Group | R Factor | Data-to-Parameter Ratio | Reference |
|---|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine derivative | P 1 | 0.051 | 12.6 | |
| Imidazo[4,5-b]pyridine derivative | P2₁/c | 0.046 | 24.8 |
- Application : Compare torsion angles (e.g., phenoxy-phenyl dihedral angles) to predict steric hindrance or π-π stacking interactions in the target compound .
Q. How can researchers resolve contradictions in reported biological activities of trifluoromethyl-substituted pyrimidines?
- Methodology :
- Dose-response profiling : Test the compound across multiple assays (e.g., enzyme inhibition vs. cell viability) to distinguish direct target effects from off-target toxicity .
- Metabolite screening : Use LC-MS to identify degradation products (e.g., demethylation of methoxy groups) that may confound activity data .
- Structural analogs : Compare activity trends with derivatives lacking the trifluoromethyl group to isolate its contribution to potency .
Q. What in silico strategies are recommended for predicting binding modes of this compound to biological targets?
- Approach :
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinases (e.g., EGFR) or cytochrome P450 enzymes, leveraging the trifluoromethyl group’s hydrophobicity .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of predicted binding poses in solvated lipid bilayers .
- Pharmacophore mapping : Align electrostatic and steric features with known inhibitors (e.g., pyrimidine-based antifolates) .
Data Contradiction Analysis
Q. How should discrepancies in synthetic yields (e.g., 40% vs. 70%) for similar pyrimidines be addressed?
- Root Causes :
- Reagent purity : Lower yields may arise from traces of moisture in trifluoromethylphenyl intermediates; use molecular sieves or freshly distilled solvents .
- Catalyst deactivation : Pd catalysts (e.g., Suzuki couplings) may require rigorous degassing of reaction mixtures to prevent oxidation .
Safety and Handling
Q. What protocols are advised for safe handling of intermediates with reactive groups (e.g., trifluoromethyl or phenoxy)?
- Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
